molecular formula C16H20N2O4 B4678969 4-{[2-(benzoylamino)-3-methyl-2-butenoyl]amino}butanoic acid CAS No. 172798-60-6

4-{[2-(benzoylamino)-3-methyl-2-butenoyl]amino}butanoic acid

Cat. No. B4678969
CAS RN: 172798-60-6
M. Wt: 304.34 g/mol
InChI Key: SNXZEOKEUUSIKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-(benzoylamino)-3-methyl-2-butenoyl]amino}butanoic acid, also known as BMS-986001, is a small molecule drug that is currently under development for the treatment of different diseases. This drug has shown promising results in preclinical studies and is being evaluated in clinical trials.

Mechanism of Action

The exact mechanism of action of 4-{[2-(benzoylamino)-3-methyl-2-butenoyl]amino}butanoic acid is not fully understood. However, it has been shown to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a role in the expression of genes involved in inflammation, fibrosis, and cancer. Inhibition of BRD4 by this compound leads to a reduction in the expression of these genes, resulting in anti-inflammatory, anti-fibrotic, and anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the expression of genes involved in fibrosis, such as collagen and fibronectin. In addition, it has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{[2-(benzoylamino)-3-methyl-2-butenoyl]amino}butanoic acid in lab experiments is its specificity for BRD4. This allows for the selective inhibition of BRD4 activity without affecting other proteins. However, one of the limitations is that the exact mechanism of action is not fully understood, which makes it difficult to predict potential side effects.

Future Directions

There are several future directions for the research and development of 4-{[2-(benzoylamino)-3-methyl-2-butenoyl]amino}butanoic acid. One direction is the evaluation of its potential use in the treatment of cardiovascular diseases. Another direction is the evaluation of its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this drug.

Scientific Research Applications

4-{[2-(benzoylamino)-3-methyl-2-butenoyl]amino}butanoic acid has been studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-tumor properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as atherosclerosis and heart failure.

properties

IUPAC Name

4-[(2-benzamido-3-methylbut-2-enoyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-11(2)14(16(22)17-10-6-9-13(19)20)18-15(21)12-7-4-3-5-8-12/h3-5,7-8H,6,9-10H2,1-2H3,(H,17,22)(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXZEOKEUUSIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)NCCCC(=O)O)NC(=O)C1=CC=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169399
Record name Butanoic acid, 4-((2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

172798-60-6
Record name Butanoic acid, 4-((2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172798606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-((2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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